molecular formula C9H12F2S B13496488 {8,8-Difluorodispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanethiol

{8,8-Difluorodispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanethiol

Cat. No.: B13496488
M. Wt: 190.26 g/mol
InChI Key: OVAYHUQZJOVQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{8,8-Difluorodispiro[2.0.3{4}.1{3}]octan-6-yl}methanethiol is a unique chemical compound characterized by its complex structure, which includes two fluorine atoms and a dispiro arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {8,8-Difluorodispiro[2.0.3{4}.1{3}]octan-6-yl}methanethiol typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Dispiro Structure: This step involves the creation of the dispiro backbone through cyclization reactions.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination.

    Attachment of the Methanethiol Group:

Industrial Production Methods

Industrial production of {8,8-Difluorodispiro[2.0.3{4}.1{3}]octan-6-yl}methanethiol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can replace the methanethiol group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or amines are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{8,8-Difluorodispiro[2.0.3{4}.1{3}]octan-6-yl}methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of {8,8-Difluorodispiro[2.0.3{4}.1{3}]octan-6-yl}methanethiol involves its interaction with specific molecular targets. The fluorine atoms and the methanethiol group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, depending on its application.

Comparison with Similar Compounds

Similar Compounds

  • {8,8-Difluorodispiro[2.0.3{4}.1{3}]octan-6-yl}methanamine
  • 8,8-Difluorodispiro[2.0.3{4}.1{3}]octan-6-amine hydrochloride

Uniqueness

{8,8-Difluorodispiro[2.0.3{4}.1{3}]octan-6-yl}methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical properties compared to its amine and hydrochloride counterparts. This uniqueness makes it valuable for specific applications where thiol functionality is required.

Properties

Molecular Formula

C9H12F2S

Molecular Weight

190.26 g/mol

IUPAC Name

(8,8-difluorodispiro[2.0.34.13]octan-6-yl)methanethiol

InChI

InChI=1S/C9H12F2S/c10-9(11)7(1-2-7)8(9)3-6(4-8)5-12/h6,12H,1-5H2

InChI Key

OVAYHUQZJOVQPL-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3(C2(F)F)CC(C3)CS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.